2D Coordination Polymer Network Formation vs. Isolated Mononuclear Complexes
The free carboxylic acid groups of the target ligand coordinate axially to copper(II) centers of adjacent monomeric [Cu(R,R-H2 2)] units, constructing a 2D polymeric sheet. In direct comparison, the ester-protected precursor ligand R,R-H2 1 yields exclusively a discrete mononuclear complex [Cu(R,R-1)] under identical synthetic conditions [1]. The structural dimensionality change is unequivocally demonstrated by single-crystal X-ray diffraction.
| Evidence Dimension | Structural dimensionality of copper(II) complex |
|---|---|
| Target Compound Data | 2D polymeric network ([Cu(R,R-H2 2)]n) |
| Comparator Or Baseline | 0D mononuclear complex ([Cu(R,R-1)]; ester-protected analog) |
| Quantified Difference | 0D → 2D dimensionality increase |
| Conditions | Single-crystal X-ray diffraction; Cu(OAc)2 complexation in MeOH with Et3N (target) vs. ester precursor complexation |
Why This Matters
The ability to access higher-dimensional architectures through carboxylic acid functionalization directly enables porous material design, guest encapsulation, and heterogeneous catalysis—properties absent in mononuclear analogs.
- [1] Zhang, G.; Constable, E. C.; Housecroft, C. E.; Zampese, J. A. Assembling Chiral Salan–Copper(II) Complexes into a 2D-Network with Carboxylic Acid Functionalization. Inorg. Chem. Commun. 2014, 43, 51–55. View Source
